5-Azaspiro[2.5]octane hydrochloride
Description
The exact mass of the compound 5-Azaspiro[2.5]octane hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Azaspiro[2.5]octane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azaspiro[2.5]octane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-azaspiro[2.5]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(3-4-7)6-8-5-1;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMWMCZBAOKYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797157-33-5 | |
| Record name | 5-Azaspiro[2.5]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Azaspiro[2.5]octane Hydrochloride
Executive Summary & Structural Definition
Target Molecule: 5-Azaspiro[2.5]octane hydrochloride CAS Registry Number: 1797157-33-5 (HCl salt), 224171-85-1 (Free base) Molecular Formula: C₇H₁₃N[1]·HCl Molecular Weight: 147.65 g/mol
Structural Disambiguation
In the nomenclature of spiro-fused piperidines, ambiguity often arises regarding the positioning of the nitrogen atom relative to the spiro-junction.
-
6-Azaspiro[2.5]octane: Nitrogen is at position 6 (para to the spiro carbon).[1] This corresponds to a 4-spiro-piperidine derivative.[1]
-
5-Azaspiro[2.5]octane (Target): Nitrogen is at position 5 (meta to the spiro carbon).[1] This corresponds to a 3-spiro-piperidine derivative.[1]
This guide details the synthesis of the 5-azaspiro[2.5]octane isomer, utilizing a robust three-step sequence starting from N-Boc-3-piperidone.[1] This route is preferred for its scalability and the avoidance of difficult-to-control dialkylation steps common in alternative pathways.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the construction of the cyclopropane ring late in the synthesis to maintain the integrity of the strained ring system. The most reliable method for installing a spiro-cyclopropane onto a piperidine scaffold is the Simmons-Smith cyclopropanation of an exocyclic alkene.[1]
-
Disconnection 1: Removal of the Boc protecting group (Acidic hydrolysis).
-
Disconnection 2: Cyclopropane formation via carbenoid addition to an exocyclic double bond.[1]
-
Disconnection 3: Formation of the exocyclic alkene via Wittig olefination of the corresponding ketone.
Figure 1: Retrosynthetic pathway for 5-Azaspiro[2.5]octane.[1]
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-methylenepiperidine-1-carboxylate
Objective: Conversion of the C3 ketone to an exocyclic methylene group via Wittig olefination.[1]
Reagents:
-
tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 equiv)[1]
-
Methyltriphenylphosphonium bromide (1.2 equiv)[1]
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Ylide Formation: In a flame-dried 3-neck flask under nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M concentration).
-
Cool the suspension to 0°C in an ice bath.
-
Add KOtBu (1.2 eq) portion-wise over 15 minutes. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir at 0°C for 45 minutes.
-
Addition: Dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Visualize with KMnO₄ stain; alkene is active).[1]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).[1]
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. The byproduct, triphenylphosphine oxide (TPPO), will precipitate upon addition of cold hexanes. Filter off the solid TPPO.[1] Purify the filtrate via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the alkene as a colorless oil.
Step 2: Synthesis of tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate
Objective: Cyclopropanation of the exocyclic alkene using the Furukawa modification of the Simmons-Smith reaction.
Reagents:
-
tert-Butyl 3-methylenepiperidine-1-carboxylate (1.0 equiv)[1]
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.5 equiv)
-
Diiodomethane (CH₂I₂) (2.5 equiv)[1]
-
Dichloromethane (DCM) or Toluene, anhydrous
Safety Warning: Diethylzinc is pyrophoric. It ignites spontaneously upon contact with air.[1] All transfers must be done via cannula or gas-tight syringe under positive nitrogen pressure.[1]
Protocol:
-
Reagent Prep: In a dry flask under nitrogen, dissolve the alkene (from Step 1) in anhydrous DCM (0.3 M). Cool to 0°C.[1]
-
Carbenoid Formation: In a separate flask, dissolve Et₂Zn (2.5 eq) in DCM. Carefully add CH₂I₂ (2.5 eq) dropwise at 0°C. A white precipitate may form initially.[1] Stir for 20 minutes to form the active iodomethylzinc carbenoid (IZnCH₂I).[1]
-
Cyclopropanation: Transfer the alkene solution via cannula into the carbenoid solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench (Critical): Cool the mixture to 0°C. Slowly quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (ethane) will occur.[1]
-
Workup: Separate the layers. Extract the aqueous layer with DCM.[1] Wash combined organics with saturated NaHCO₃ and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 8:2).
-
Note: The spiro-cyclopropane product is stable but should be stored cold.[1]
-
Step 3: Deprotection to 5-Azaspiro[2.5]octane Hydrochloride
Objective: Removal of the Boc group and salt formation.[1]
Reagents:
Protocol:
-
Dissolve the Boc-protected spirocycle in a minimum volume of 1,4-dioxane or diethyl ether at 0°C.
-
Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.
-
Stir at room temperature for 2–4 hours. A white precipitate (the hydrochloride salt) should form.[1]
-
Isolation: Dilute the mixture with excess diethyl ether to maximize precipitation.
-
Filter the solid under nitrogen (the salt may be hygroscopic).[1] Wash with cold ether.[1]
-
Drying: Dry the white solid under high vacuum to remove traces of dioxane and HCl.
Yield: Typical overall yield for 3 steps is 45–60%.[1]
Mechanistic Insight: Zinc Carbenoid Transfer
The Simmons-Smith reaction proceeds via a concerted but asynchronous mechanism.[1] The active species, iodomethylzinc iodide (or similar species depending on equilibrium), coordinates to the alkene.
-
Coordination: The zinc atom acts as a Lewis acid, coordinating to the electron-rich alkene (and potentially the carbamate oxygen of the Boc group, providing some stereocontrol, though less relevant for this exocyclic alkene).
-
Butterfly Transition State: A three-centered transition state forms where the methylene group is transferred to the double bond while the zinc-iodine bond breaks.[1]
-
Stereospecificity: The reaction is stereospecific relative to the alkene geometry.[1] Since the starting material is an exocyclic alkene on a ring, the attack can occur from the axial or equatorial face. In 3-methylenepiperidines, the steric bulk of the N-Boc group often favors attack from the less hindered face.[1]
Figure 2: Mechanistic flow of the Simmons-Smith cyclopropanation.
Analytical Data Summary
To validate the synthesis, compare obtained spectral data against these expected values.
| Analysis | Expected Characteristic Signals |
| ¹H NMR (DMSO-d₆) | Cyclopropane: High field multiplets at δ 0.40–0.80 ppm (4H).Piperidine Core: Multiplets at δ 1.5–3.2 ppm.Amine: Broad singlet at δ 9.0–9.5 ppm (NH₂⁺).[1] |
| ¹³C NMR | Spiro Carbon: Quaternary signal approx. δ 15–20 ppm.Cyclopropane CH₂: High field signals approx.[1] δ 8–12 ppm.Piperidine CH₂/CH: Signals at δ 20–50 ppm.[1] |
| Mass Spectrometry | [M+H]⁺: 112.1 (Free base mass).[1] |
| Appearance | White to off-white crystalline solid (HCl salt).[1] |
References
-
Simmons-Smith Methodology: Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[1][5] Organic Reactions2001 , 58, 1–415. Link[1]
-
Zinc Carbenoid Mechanism: Lévesque, E.; Goudreau, S. R.; Charette, A. B.[6] "Improved Zinc-Catalyzed Simmons–Smith Reaction." Organic Letters2014 , 16(5), 1490–1493. Link[1]
-
Compound Registry (HCl Salt): PubChem CID 75420329.[1] "5-Azaspiro[2.5]octane hydrochloride."[1][7][8][9] Link
-
Compound Registry (Boc-Intermediate): ChemicalBook CAS 1416013-81-4.[1] "tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate."[1][2][3][4] Link
Sources
- 1. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 2. 5-Boc-5-azaspiro[2.5]octane | 1416013-81-4 [amp.chemicalbook.com]
- 3. Benzyl 5-azaspiro[2.5]octane-5-carboxylate | 1454650-21-5 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. WO2023031061A1 - Process for the preparation of an optically active isoxazoline compound - Google Patents [patents.google.com]
- 8. EP1216990A1 - Process for the preparation of carotenoids - Google Patents [patents.google.com]
- 9. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]
Technical Guide: Solubility Profiling of 5-Azaspiro[2.5]octane Hydrochloride
[1]
Part 1: Executive Summary & Chemical Profile[1]
5-Azaspiro[2.5]octane hydrochloride (CAS: 1797157-33-5) is a rigid, spirocyclic secondary amine salt.[1] Its structure—a piperidine ring fused spiro-cyclically to a cyclopropane ring—imparts unique conformational restrictions valuable in medicinal chemistry for scaffolding.[1][2]
However, its hydrochloride salt form presents a distinct solubility dichotomy: high lattice energy often reduces solubility in lipophilic organic solvents, while the ionic nature enhances solubility in polar protic media.[1] This guide provides a solubility landscape derived from structural class analysis and standard salt behavior, alongside rigorous protocols for empirical verification.[1]
Chemical Snapshot
| Property | Detail |
| IUPAC Name | 5-Azaspiro[2.5]octane hydrochloride |
| CAS Number | 1797157-33-5 |
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
| Structure Class | Spirocyclic Amine Salt |
| pKa (Base) | ~9.5–10.5 (Predicted for secondary amine) |
| Physical State | White to off-white solid |
Part 2: Solubility Landscape
The solubility of 5-Azaspiro[2.5]octane hydrochloride is governed by the competition between the crystal lattice energy of the salt and the solvation energy provided by the solvent.[1] As an ionic species, it requires solvents with high dielectric constants or hydrogen-bonding capabilities to overcome the lattice forces.[1]
Polar Protic Solvents (High Solubility)
-
Water: Highly soluble (>50 mg/mL).[1] The ionic chloride and protonated amine interact strongly with water's dipole.[1]
-
Methanol: Soluble.[1][3][4] Often the solvent of choice for transfers and stock solutions if water is undesirable.[1]
-
Ethanol: Moderately soluble.[1] Solubility decreases significantly compared to methanol due to the longer alkyl chain reducing dielectric polarity.[1]
Polar Aprotic Solvents (High to Moderate Solubility)
-
DMSO (Dimethyl Sulfoxide): Highly soluble (>30 mg/mL).[1] Excellent for biological assays, though hygroscopicity is a risk.[1]
-
DMF (Dimethylformamide): Soluble.[1][3] Useful for synthetic coupling reactions (e.g., amide bond formation).[1]
Non-Polar & Chlorinated Solvents (Low Solubility)[1]
-
Dichloromethane (DCM): Sparingly soluble to Insoluble.[1] While the free base is soluble in DCM, the HCl salt typically requires a "carrier" co-solvent like Methanol (e.g., 5-10% MeOH in DCM) to dissolve effectively.[1]
-
Diethyl Ether / Tetrahydrofuran (THF): Insoluble.[1] These solvents are typically used to precipitate the hydrochloride salt from a reaction mixture.[1]
-
Hexane / Toluene: Insoluble.[1] The salt is completely incompatible with these non-polar hydrocarbons.[1]
Summary Data Table (Estimated Ranges)
Note: Values are based on structural analogs and standard amine-HCl salt behavior. Empirical verification is required for GMP applications.
| Solvent Class | Specific Solvent | Estimated Solubility (25°C) | Application Note |
| Aqueous | Water (pH 7) | > 50 mg/mL | Formulation, buffers |
| Alcohol | Methanol | 20 – 50 mg/mL | Stock solutions, LC-MS |
| Alcohol | Ethanol | 5 – 20 mg/mL | Crystallization |
| Aprotic | DMSO | > 30 mg/mL | Bio-assays (HTS) |
| Chlorinated | DCM | < 1 mg/mL | Extraction (requires MeOH) |
| Ether | Diethyl Ether | < 0.1 mg/mL | Precipitation/Anti-solvent |
| Hydrocarbon | Hexane | < 0.01 mg/mL | Washing impurities |
Part 3: Mechanistic Insights & Solvation
The solubility behavior is driven by the Solvation Thermodynamics of the protonated amine (
-
Lattice Energy Barrier: The rigid spiro[2.5]octane framework packs efficiently in the solid state.[1] The ionic bond between the ammonium center and chloride ion creates a high lattice energy barrier.[1]
-
Solvation Shell Formation:
-
In Water/Methanol: The solvent molecules form a structured cage around the ions.[1] The oxygen atoms coordinate the cation, while protons (in water/MeOH) stabilize the chloride anion.[1]
-
In DCM/Ether: These solvents lack the H-bond donors necessary to stabilize the
ion effectively, leading to poor solubility.[1]
-
Visualization: Solvation Mechanism
The following diagram illustrates the interaction between the solvent and the salt ions.[1]
Figure 1: Thermodynamic transition from solid crystal lattice to solvated ions.[1] Successful dissolution requires solvent-ion interactions to exceed lattice energy.[1]
Part 4: Experimental Protocols
Since specific batch-to-batch variations (polymorphs, particle size) affect solubility, you must validate these values empirically.[1]
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Best for: Accurate thermodynamic solubility determination.[1]
-
Preparation: Weigh 10 mg of 5-Azaspiro[2.5]octane HCl into a 4 mL glass vial.
-
Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).[1]
-
Agitation: Shake or vortex at 25°C for 24 hours.
-
Assessment:
-
Quantification (Optional): Filter the saturated supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (detection at 210 nm, as the spiro scaffold has weak UV absorbance) or LC-MS.
Protocol B: Kinetic Solubility (Visual)
Best for: Rapid screening for formulation or stock prep.[1]
Figure 2: Rapid visual decision tree for determining solubility range during bench work.
Part 5: Applications in Drug Development[7]
Salt Selection Strategy
The hydrochloride salt is chosen to improve the bioavailability of the lipophilic spiro-amine base.[1]
-
Advantage:[1][5][6] Increases dissolution rate in gastric fluid (pH 1.2).[1]
-
Risk:[1][7] Potential for "common ion effect" in high-chloride media (e.g., saline), which might depress solubility slightly compared to pure water.[1]
Formulation Tips
-
Stock Solutions: Prepare 10-20 mM stocks in DMSO or Methanol. Avoid storing in water for long periods to prevent potential hydrolysis or bacterial growth, although the spiro-ring is generally chemically stable.[1]
-
LC-MS: Use Methanol/Water + 0.1% Formic Acid.[1] The compound ionizes well in ESI+ mode (
for the free base).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link][1]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[1] Academic Press.[1] (General principles of salt selection and solubility).
-
Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative source on amine hydrochloride solubility profiles).
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.5]octane Derivatives. Organic Letters, 12(9), 1944–1947.[1] (Synthesis and workup conditions implying solubility behavior).
Sources
- 1. 6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Azaspiro[2.5]octane hydrochloride | 1797157-33-5; 25337-01-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Azaspiro[2,5]octane HCl | 1301739-56-9 [chemicalbook.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 75420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: 5-Azaspiro[2.5]octane Hydrochloride
This technical guide is structured to serve as an authoritative reference for the safe handling, storage, and experimental utilization of 5-Azaspiro[2.5]octane hydrochloride . It deviates from standard safety data sheets (SDS) by integrating medicinal chemistry context with operational safety protocols.
Safety, Handling, and Operational Protocols for Drug Discovery
Executive Summary & Chemical Identity
5-Azaspiro[2.5]octane hydrochloride is a high-value spirocyclic building block used extensively in modern medicinal chemistry to increase fraction sp3 (Fsp3) character, thereby improving the physicochemical properties (solubility, metabolic stability) of drug candidates compared to traditional flat aromatic scaffolds.[1]
While chemically robust, the compound presents specific handling challenges due to the strained cyclopropane ring and the hygroscopic nature of the hydrochloride salt. This guide outlines the protocols necessary to maintain compound integrity and ensure operator safety.
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | 5-Azaspiro[2.5]octane hydrochloride |
| CAS Number | 1797157-33-5 (Note: distinct from the 6-aza isomer CAS 1037834-62-0) |
| Molecular Formula | C₇H₁₃N[1] · HCl |
| Molecular Weight | 147.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane, Et₂O) |
| Structural Alert | Spiro-cyclopropane : High ring strain (~27 kcal/mol).[2] Susceptible to ring-opening under harsh acidic/nucleophilic conditions. |
Hazard Identification & Toxicology (GHS Standards)
Context: As a secondary amine salt, the primary hazards are irritation to mucosal membranes. However, the unique spirocyclic structure implies specific metabolic considerations.
GHS Classification[4]
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Corrosion/Irritation: Category 2 (H315)[2]
-
Serious Eye Damage/Irritation: Category 2A (H319)[2]
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[2]
Expert Toxicological Insight
-
Mechanism of Irritation: Upon contact with moisture (sweat, mucous membranes), the HCl salt dissociates, locally lowering pH and causing acid burns. The liberated free amine is lipophilic and can penetrate the stratum corneum, leading to delayed sensitization.
-
Ring Strain Liability: While the hydrochloride salt is stable, the cyclopropane ring in the free base form (in vivo or in solution) is a potential site for metabolic activation, though 5-azaspiro[2.5]octane is generally considered a bioisostere of piperidine with improved metabolic stability.
Storage & Stability Protocols
Objective: Prevent hydrolysis and stoichiometry drift caused by hygroscopicity.
Environmental Control
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended for analytical standards.
-
Atmosphere: Hygroscopic. Must be stored under inert gas (Argon or Nitrogen) .
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer if the salt is damp (corrosion risk).
Shelf-Life Management
-
Visual Check: Clumping or "wet" appearance indicates moisture absorption.
-
Remediation: If the solid becomes deliquescent, it can be recrystallized from EtOH/Et₂O or dried in a vacuum desiccator over P₂O₅ for 24 hours.
Operational Protocols: Safe Handling & Synthesis
Directive: The following workflows ensure safety while maximizing yield in downstream coupling reactions (e.g., SNAr, Amide Coupling).
Workflow Visualization: From Storage to Reaction
The following diagram illustrates the decision logic for handling the salt versus the free base.
Caption: Operational logic for handling 5-Azaspiro[2.5]octane HCl, distinguishing between direct usage and free-base isolation.
Protocol: In-Situ Neutralization (Recommended)
For most applications (e.g., HATU couplings, SNAr), isolating the free amine is unnecessary and risks yield loss due to volatility.
-
Dissolution: Dissolve the HCl salt (1.0 equiv) in the reaction solvent (DMF, DCM, or DMA).
-
Base Addition: Add a tertiary amine base (DIPEA or TEA) at 3.0 equivalents .
-
Why 3.0 equiv? 1.0 eq to neutralize the HCl, 1.0 eq to act as the proton scavenger for the reaction, and 1.0 eq excess to drive equilibrium.
-
-
Equilibration: Stir for 5–10 minutes at room temperature before adding the electrophile. This ensures the free amine is available and reduces kinetic competition.
Protocol: Isolation of Free Base (For Sensitive Catalysis)
If using Palladium-catalyzed Buchwald-Hartwig amination, the HCl salt can poison the catalyst.
-
Suspend 5-Azaspiro[2.5]octane HCl in CH₂Cl₂ (10 mL/g).
-
Add saturated aqueous NaHCO₃ (10 mL/g). Stir vigorously for 20 minutes.
-
Separate layers.[2] Extract aqueous layer 2x with CH₂Cl₂.
-
Critical Step: Dry organic layer over Na₂SO₄ (Magnesium sulfate is slightly acidic and can trap amines).
-
Evaporation: Concentrate under reduced pressure at <30°C . Do not apply high vacuum for extended periods as the free spiro-amine may sublime or evaporate.
Emergency Response System
Directive: In the event of exposure, immediate action mitigates the corrosive effects of the HCl salt.
Caption: Triage and response protocol for 5-Azaspiro[2.5]octane HCl exposure.
Spill Cleanup:
-
PPE: Wear N95/P100 respirator, nitrile gloves, and safety goggles.
-
Containment: Do not dry sweep (creates dust). Cover with a damp paper towel or inert absorbent (vermiculite).
-
Neutralization: Wipe the area with a dilute (5%) sodium bicarbonate solution to neutralize acidic residues.
Medicinal Chemistry Context
Why use this compound?
5-Azaspiro[2.5]octane acts as a bioisostere for piperidine .
-
Fsp3 Enhancement: The spiro-cyclopropane ring forces the structure into a specific 3D conformation, increasing the fraction of sp3 carbons (Fsp3). This correlates with higher clinical success rates by improving solubility and reducing promiscuous binding (selectivity).
-
Metabolic Stability: The spiro-junction blocks the 4-position of the piperidine ring, a common site for oxidative metabolism (CYP450), potentially extending the half-life of the drug molecule.
-
Lipophilicity Modulation: It often lowers LogD compared to gem-dimethyl analogs, improving the ADME profile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 5-Azaspiro[2.5]octane hydrochloride.[2] Retrieved from [Link][2]
Sources
Methodological & Application
Application Notes: Leveraging 5-Azaspiro[2.5]octane Hydrochloride in Modern Drug Discovery
Introduction: Escaping Flatland and Embracing Three-Dimensionality
For decades, drug discovery has been dominated by aromatic, planar molecules. While effective, this "flatland" approach has led to challenges in modulating complex protein-protein interactions and achieving selectivity for novel targets. The contemporary strategy is to embrace molecular three-dimensionality, which often leads to improved physicochemical properties and better clinical translation success rates.[1] Spirocycles, bicyclic systems joined by a single quaternary carbon, are premier scaffolds for building these 3D molecules.[1][2] They introduce conformational rigidity and provide precise vectors for substituent placement, enhancing binding affinity and metabolic stability.[2][3]
5-Azaspiro[2.5]octane hydrochloride is a particularly valuable building block within this class.[4] It combines a strained, synthetically useful cyclopropane ring with a piperidine-like core, offering a unique and rigid conformational profile.[4] This guide provides a comprehensive overview of its properties, synthetic utility, and a strategic workflow for its incorporation into drug discovery campaigns.
Part 1: Physicochemical Properties and Design Rationale
The hydrochloride salt of 5-Azaspiro[2.5]octane is typically used in discovery campaigns to improve aqueous solubility and handling characteristics, which are critical for biological screening and formulation.[4] The core scaffold's value lies in its structural and physicochemical parameters, which are highly advantageous for developing drug candidates.
Key Attributes:
-
Increased sp³ Fraction (Fsp³): A higher Fsp³ count correlates with greater clinical success.[1] The spirocyclic nature of 5-Azaspiro[2.5]octane inherently increases the Fsp³ of a molecule, moving it away from the flat, aromatic space.[1]
-
Conformational Rigidity: The fused ring system locks the molecule into a defined conformation. This rigidity can optimize the orientation of binding elements, leading to improved efficacy and target selectivity.[3]
-
Novel Chemical Space: The unique topology allows for the exploration of novel intellectual property and provides vectors for substitution that are not accessible with traditional scaffolds.
-
Improved Physicochemical Properties: Strategic incorporation of azaspirocycles has been shown to lower lipophilicity (LogD) and improve metabolic stability compared to simpler cyclic amines like morpholine or piperazine.[1][3]
Table 1: Computed Physicochemical Properties of 5-Azaspiro[2.5]octane
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 111.18 g/mol (free base) | Low starting weight allows for significant synthetic elaboration without exceeding "Rule of 5" limits.[5] |
| cLogP | 1.3 (calculated) | Moderate lipophilicity provides a good starting point for balancing solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low TPSA suggests good potential for cell permeability. |
| Fraction sp³ (Fsp³) | 1.0 | Maximizes three-dimensionality, which is associated with higher clinical success rates.[1] |
| Rotatable Bonds | 0 | The rigid core minimizes conformational entropy loss upon binding, potentially increasing binding affinity. |
Data sourced from PubChem and other chemical suppliers.[6]
Part 2: Synthetic Utility and Core Reactions
The secondary amine of 5-Azaspiro[2.5]octane hydrochloride serves as the primary handle for synthetic diversification. Standard amine chemistry can be readily applied to generate large libraries of analogues for structure-activity relationship (SAR) studies.
Core Functionalization Strategies:
-
N-Acylation/Amide Bond Formation: Coupling with a wide array of carboxylic acids is a straightforward method to introduce diverse functionality and explore key binding interactions.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to N-alkylated derivatives, allowing for the introduction of different alkyl and aryl groups. This method is highly reliable and avoids the over-alkylation issues common with direct alkylation.[7][8]
Below is a visualization of these two primary synthetic pathways.
Caption: Figure 1. Key synthetic pathways for diversifying the 5-Azaspiro[2.5]octane scaffold.
Part 3: Detailed Experimental Protocols
These protocols are designed to be general and robust, serving as a starting point for specific applications. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: General Procedure for N-Acylation
This protocol describes the coupling of a carboxylic acid to the 5-Azaspiro[2.5]octane core using a standard amide coupling agent like HATU.
Rationale: The hydrochloride salt must first be neutralized in situ with a non-nucleophilic base (e.g., DIPEA) to liberate the free secondary amine for reaction. HATU is chosen as the coupling agent for its efficiency and low rate of epimerization with chiral acids.
Materials:
-
5-Azaspiro[2.5]octane hydrochloride
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry vial, add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add 5-Azaspiro[2.5]octane hydrochloride (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride and activate the reaction.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired N-acyl derivative.
Protocol 2: General Procedure for Reductive Amination
This one-pot protocol is highly effective for synthesizing N-alkylated derivatives from various aldehydes and ketones.[7]
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that readily reduces the in situ-formed iminium ion but does not typically reduce the starting aldehyde or ketone.[9][10] This selectivity prevents side reactions and leads to cleaner product formation.[11]
Materials:
-
5-Azaspiro[2.5]octane hydrochloride
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Triethylamine (TEA) (1.1 eq)
Procedure:
-
Suspend 5-Azaspiro[2.5]octane hydrochloride (1.2 eq) in DCM.
-
Add TEA (1.1 eq) to liberate the free amine. Stir for 10 minutes.
-
Add the aldehyde or ketone (1.0 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, controlling any effervescence.
-
Continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Once complete, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Part 4: Application Workflow in a Drug Discovery Cascade
Integrating 5-Azaspiro[2.5]octane hydrochloride into a drug discovery project follows a logical cascade from initial library synthesis to lead optimization.
Caption: Figure 2. Drug discovery workflow using the 5-Azaspiro[2.5]octane scaffold.
Workflow Explanation:
-
Design & Synthesis: The campaign begins by selecting the 5-Azaspiro[2.5]octane scaffold. A focused library of compounds is then synthesized using the robust protocols outlined above, targeting specific chemical space based on the biological target. Each compound is purified and its identity and purity are confirmed.
-
Screening: The compound library is screened against the biological target of interest. "Hits" are identified based on their potency, selectivity, and other desired activity criteria.
-
Lead Optimization: Hits containing the spirocyclic core are subjected to iterative medicinal chemistry. The goal is to improve potency and selectivity while optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The rigidity of the scaffold is particularly advantageous here, as it allows for more predictable SAR.[1] This iterative process continues until a lead candidate with a suitable overall profile is identified for further preclinical development.
Conclusion
5-Azaspiro[2.5]octane hydrochloride is a powerful and versatile building block for modern drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility make it an ideal scaffold for developing novel therapeutics that can overcome the limitations of traditional planar molecules. By leveraging the synthetic protocols and strategic workflow described in these notes, researchers can effectively incorporate this valuable scaffold into their discovery programs to accelerate the identification of next-generation drug candidates.
References
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]
-
Oreate AI Blog. Unlocking the Potential of Spirocycles in Medicinal Chemistry. Available from: [Link]
-
PubChem. 5-Azaspiro[2.5]octane hydrochloride. Available from: [Link]
-
ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]
-
Chemistry Stack Exchange. Reductive amination in case of secondary amines. Available from: [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available from: [Link]
-
ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]
-
Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
PubMed. Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]
-
PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
MDPI. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available from: [Link]
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Myers Chem 115. C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]
-
PubChem. 1-Oxa-2-azaspiro[2.5]octane. Available from: [Link]
-
PMC - NIH. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Available from: [Link]
-
Appretech Scientific Limited. 5-Azaspiro[2.5]octane hydrochloride. Available from: [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Azaspiro[2.5]octane hydrochloride | 1797157-33-5; 25337-01-3 | Benchchem [benchchem.com]
- 5. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 75420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Application Note: Optimization of Coupling Strategies for 5-Azaspiro[2.5]octane Hydrochloride
Introduction & Molecule Profile[1][2]
5-Azaspiro[2.5]octane hydrochloride (and its regioisomers such as 6-azaspiro[2.5]octane) represents a critical class of "spiro-piperidines" used increasingly in medicinal chemistry to modulate physicochemical properties.
Unlike traditional piperidines, the spiro-fused cyclopropane ring introduces significant conformational restriction and alters the metabolic profile (blocking the susceptible 4-position of the piperidine ring). However, this structural rigidity, combined with the presence of the hydrochloride salt, presents specific challenges in synthetic coupling workflows.
Key Chemical Challenges
-
Salt Dissociation: The HCl salt form is robust but requires effective in situ neutralization to release the nucleophilic secondary amine without crashing out of non-polar solvents.
-
Steric Micro-Environment: While less hindered than 2,6-dimethylpiperidines, the spiro-cyclopropane ring (depending on its position relative to the nitrogen) creates a "boat-like" twist in the piperidine ring, subtly reducing nucleophilicity compared to simple piperidine.
-
Cyclopropane Stability: While generally robust, the strained ring can be susceptible to ring-opening under strongly acidic conditions or in the presence of specific Lewis acids.
This guide provides optimized protocols for Amide Coupling, Nucleophilic Aromatic Substitution (
Core Directive: The "Free-Basing" Strategy
The #1 cause of low yields with this scaffold is incomplete neutralization of the HCl salt prior to coupling.
Attempting to rely on weak bases (like pyridine) or biphasic systems without phase transfer catalysts often leads to stalled reactions.
Protocol A: In-Situ Neutralization (Recommended for <1g scale)
-
Solvent: DMF or NMP (preferred over DCM for salt solubility).
-
Base: DIPEA (N,N-Diisopropylethylamine) .
-
Why: DIPEA is non-nucleophilic and sterically bulky, preventing it from competing with the spiro-amine. It is also more soluble in organic media than inorganic bases.
-
-
Stoichiometry: Use 3.0 - 4.0 equivalents of DIPEA relative to the amine HCl.
-
1 eq to neutralize the HCl.
-
1-2 eq to act as the proton scavenger for the coupling reaction.
-
Excess ensures the equilibrium favors the free amine.
-
Protocol B: Ex-Situ Free-Basing (Recommended for >1g scale)
For larger scales, the accumulation of DIPEA-HCl salts can affect purification.
-
Suspend the 5-Azaspiro[2.5]octane HCl in DCM.
-
Wash with 1N NaOH (aqueous).
-
Extract the organic layer, dry over
, and concentrate immediately before use.-
Note: The free amine is volatile and can form carbamates with atmospheric
. Use immediately.
-
Amide Coupling: The HATU Protocol
For attaching the 5-azaspiro[2.5]octane to carboxylic acids, HATU is the reagent of choice due to its high reactivity, which overcomes the moderate steric hindrance of the spiro-ring.
Optimized Workflow
Figure 1: Optimized HATU coupling workflow for spiro-amine salts.
Step-by-Step Procedure
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (Concentration ~0.1 M). Add DIPEA (1.0 eq) followed by HATU (1.1 eq). Stir for 5–10 minutes.
-
Checkpoint: The solution should turn slightly yellow/orange (formation of the O-At active ester).
-
-
Amine Preparation: In a separate vial, suspend 5-Azaspiro[2.5]octane HCl (1.1 eq) in minimal DMF. Add DIPEA (2.5 eq) and vortex until clear.
-
Coupling: Add the amine solution to the activated acid solution.
-
Monitoring: Stir at room temperature. LCMS usually shows conversion within 2 hours.
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with:
-
Sat.
(removes acid/HOBt byproducts). -
Water (removes DMF).
-
Brine.
-
Caution: Do not use 1N HCl for the first wash if your product has basic centers; the cyclopropane is stable to brief acid washes, but prolonged exposure should be avoided.
-
Nucleophilic Aromatic Substitution ( )
When coupling to heteroaryl halides (e.g., chloropyrimidines, fluoropyridines), the spiro-amine acts as a competent nucleophile.
Critical Considerations
-
Solvent Effect: Use DMSO or NMP . These polar aprotic solvents stabilize the transition state (Meisenheimer complex) better than THF or Dioxane.
-
The "Finkelstein" Boost: If reacting with a chloride, adding 1.0 eq of KF (Potassium Fluoride) can accelerate the reaction by forming the more reactive fluoride intermediate in situ.
Data: Solvent Comparison for
| Solvent | Base | Temp | Yield (2h) | Notes |
| THF | TEA | 60°C | 15% | Poor salt solubility; slow kinetics. |
| Ethanol | TEA | 80°C | 65% | Good, but side reactions with ester groups possible. |
| DMSO | DIPEA | 80°C | 92% | Recommended. Complete conversion. |
| NMP | 100°C | 88% | Effective, but harder to remove solvent. |
Buchwald-Hartwig Amination
For unactivated aryl halides, Palladium catalysis is required. The secondary amine of the spiro-octane is moderately hindered, requiring specific ligands.
The Catalyst System[3][4][5][6]
-
Ligand: RuPhos or BrettPhos .
-
Why: These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the reductive elimination of secondary amines.
-
-
Pre-catalyst: RuPhos Pd G3 or
+ Ligand . -
Base: NaOtBu (Sodium tert-butoxide) or
.-
Warning: NaOtBu is strong; ensure your substrate contains no base-sensitive esters. If esters are present, switch to
and use t-Amyl alcohol as solvent.
-
Figure 2: Decision tree for Pd-catalyzed coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Salt not neutralized. | Switch to Protocol A (In-situ DIPEA) or pre-wash the salt (Protocol B). Ensure DMF is dry. |
| Product stuck in DMF | High polarity of product. | Do not use simple extraction. Dilute reaction 10x with water and filter the precipitate (if solid), or use LiCl solution for extraction to force DMF into aqueous phase. |
| Unknown Impurity (+18 mass) | Hydrolysis of active ester. | Water ingress in DMF. Use fresh anhydrous DMF. |
| Regioselectivity Issues | Competitive reaction. | The spiro-amine is bulky. If your electrophile has two sites, the spiro-amine will prefer the less hindered one more strongly than a simple piperidine would. |
References
-
General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Buchwald-Hartwig (Secondary Amines): Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link
-
Reaction Conditions for Spiro-Amines (Patent Example): Vertex Pharmaceuticals. (2014).[1][2][3] Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2014116902. (Demonstrates coupling conditions for analogous spiro-piperidines). Link
Sources
Application Note: 5-Azaspiro[2.5]octane Hydrochloride in CNS Drug Design
Executive Summary & Scientific Rationale
In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the 5-azaspiro[2.5]octane scaffold represents a high-value structural motif. It serves as a rigidified, sp³-rich bioisostere for the piperidine ring—a ubiquitous pharmacophore in GPCR and transporter ligands.
Why This Scaffold?
-
Conformational Restriction: The spiro-cyclopropyl fusion at the C3 position of the piperidine ring locks the ring conformation, reducing the entropic penalty of binding to target receptors (e.g., Sigma receptors, NMDA, or Monoamine transporters).
-
Metabolic Blocking: The C3 position of piperidine is a common site for CYP450-mediated oxidative metabolism. Spiro-fusion blocks this "soft spot," significantly extending half-life (
) without the lipophilicity penalty associated with gem-dimethyl groups. -
The "Spiro Effect" on Physicochemistry: Unlike adding methyl groups, which increases LogP and potentially non-specific binding, the cyclopropyl group adds steric bulk with a minimal increase in lipophilicity, maintaining a favorable CNS Multi-Parameter Optimization (MPO) score.
Technical Specifications & Properties
| Property | Value / Description | Impact on CNS Design |
| IUPAC Name | 5-Azaspiro[2.5]octane hydrochloride | Unambiguous ID |
| Common Name | 3-Spirocyclopropylpiperidine HCl | Structural clarity |
| CAS Number | 16245-81-7 (Free base: 22417185) | Procurement |
| Molecular Weight | 147.65 g/mol (HCl salt) | Fragment-based design friendly |
| Fsp³ Fraction | 1.0 (100% sp³) | Correlates with higher clinical success |
| pKa (Calc.) | ~9.8 (Secondary Amine) | High basicity; likely protonated at pH 7.4 |
| Topological PSA | 12.0 Ų | Excellent BBB permeability potential |
Application Protocol: Synthesis & Functionalization
Objective: Synthesize the 5-azaspiro[2.5]octane core from commercially available precursors to create a library of CNS-active analogs.
A. Retrosynthetic Strategy
The most robust route utilizes the Simmons-Smith cyclopropanation of an exocyclic enecarbamate derived from 3-piperidone. This method is scalable and avoids the use of highly unstable diazo intermediates.
B. Step-by-Step Synthesis Protocol
Step 1: Wittig Olefination of N-Boc-3-Piperidone
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Procedure:
-
Suspend
(1.2 eq) in anhydrous THF at 0°C. -
Add
(1.2 eq) portion-wise. Stir for 1h (solution turns bright yellow). -
Add N-Boc-3-piperidone (1.0 eq) dropwise in THF.
-
Warm to RT and stir for 4h.
-
Workup: Quench with sat.
, extract with EtOAc.[1] Purify via silica flash chromatography (Hex/EtOAc).
-
Yield Target: >85% of N-Boc-3-methylenepiperidine .[2]
-
Step 2: Simmons-Smith Cyclopropanation
-
Reagents: Diethylzinc (
), Diiodomethane ( ), Toluene (anhydrous). -
Critical Safety Note:
is pyrophoric. Handle under strict inert atmosphere ( /Ar). -
Procedure:
-
Cool a solution of
(1.0M in hexanes, 2.5 eq) in toluene to -10°C. -
Add
(5.0 eq) dropwise, maintaining temp < 0°C. Stir 30 min to form the Furukawa reagent ( ). -
Add N-Boc-3-methylenepiperidine (from Step 1) in toluene dropwise.
-
Allow to warm to RT and stir for 12–18h.
-
Quench: CAUTIOUSLY add sat.
. Vigorous gas evolution will occur. -
Workup: Filter through Celite, extract with
, dry over .
-
Yield Target: 60–75% of N-Boc-5-azaspiro[2.5]octane .
-
Step 3: Deprotection to Hydrochloride Salt
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve intermediate in minimal dioxane or DCM.
-
Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2h.
-
Isolation: Concentrate in vacuo or precipitate with
. Filter the white solid.
-
Visualization: Synthesis & Decision Workflow
The following diagram illustrates the synthesis pathway and the decision logic for deploying this scaffold in a medicinal chemistry campaign.
Figure 1: Synthetic route via Simmons-Smith cyclopropanation and strategic decision logic for scaffold deployment.
Case Study: Optimization of an ADAM10/17 Inhibitor
Context: The development of Aderbasib (INCB007839) demonstrates the utility of this scaffold. Early hydroxamate-based inhibitors of ADAM metalloproteases suffered from poor oral bioavailability and rapid clearance.
Design Move:
-
Original Hit: Piperidine-based hydroxamate.
-
Liability: Rapid oxidation at the piperidine ring and poor selectivity.
-
Optimization: Incorporation of the 5-azaspiro[2.5]octane core.
-
Effect 1: The spiro-cyclopropane sterically protected the ring from metabolic attack.
-
Effect 2: It locked the orientation of the carbonyl-piperazine tail, improving binding affinity to the S1' pocket of the enzyme.
-
-
Outcome: Aderbasib achieved nanomolar potency and sufficient oral bioavailability to enter Phase II clinical trials for breast cancer and glioblastoma.
Analytical Quality Control (QC)
To ensure the integrity of the synthesized scaffold before library coupling:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Look for the diagnostic cyclopropane protons : High field multiplets at
0.4–0.8 ppm (4H). -
Amine protons : Broad singlet at
9.0–9.5 ppm (NH₂⁺). -
Piperidine ring protons : Distinct multiplets at
1.5–3.2 ppm.
-
-
LC-MS:
-
Confirm Mass:
(Free base). -
Purity: >95% (UV 210 nm).
-
References
-
Aderbasib (INCB007839)
- Spirocyclic Scaffold Synthesis (Simmons-Smith Protocol)
- Metabolic Stability of Spirocycles: Source: BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
-
General Properties of 5-Azaspiro[2.
Sources
Application Note: Leveraging Spirocycles to Modulate Physicochemical Properties in Drug Discovery
Abstract
In modern medicinal chemistry, the optimization of a drug candidate's physicochemical properties is a critical determinant of its ultimate clinical success. Properties such as lipophilicity, aqueous solubility, and metabolic stability directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide details the strategic incorporation of spirocyclic scaffolds—rigid, three-dimensional motifs—as a powerful tool to modulate these key physicochemical parameters. We provide field-proven insights into how the unique topology of spirocycles can be leveraged to escape the "flatland" of traditional aromatic systems, leading to compounds with improved drug-like characteristics.[1][2] Detailed experimental protocols for assessing these properties are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Three-Dimensionality
The drug discovery landscape has seen a progressive shift away from flat, sp²-rich aromatic compounds towards molecules with greater three-dimensionality and a higher fraction of sp³-hybridized carbons (Fsp³).[1][3] This evolution is driven by the understanding that three-dimensional structures can offer more specific and potent interactions with biological targets while simultaneously improving physicochemical properties.[4][5] Spirocycles, which are bicyclic systems joined by a single quaternary carbon atom, are exemplary of this design philosophy.[3][4]
Their rigid, non-planar structure provides several distinct advantages:
-
Conformational Rigidity: Locks substituents in well-defined spatial orientations, which can enhance binding affinity to protein targets and improve selectivity.[1][2][6]
-
Novel Exit Vectors: Projects functional groups into new regions of chemical space, enabling the exploration of novel structure-activity relationships (SAR).[7]
-
Improved Physicochemical Properties: The introduction of a spirocyclic core can profoundly and often favorably alter a molecule's solubility, lipophilicity, and metabolic stability.[8][9][10]
This application note will focus on the practical application of spirocycles to modulate these critical properties, supported by quantitative data and detailed experimental protocols.
Figure 1: Conceptual workflow illustrating the strategic replacement of traditional flat aromatic scaffolds with spirocyclic systems to improve key physicochemical properties, ultimately leading to a more favorable drug candidate profile.
Modulation of Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of drug design.[11][12] While a certain level of lipophilicity is required for membrane permeation, excessive lipophilicity is often associated with poor solubility, promiscuous target binding, and increased toxicity. The octanol-water partition coefficient (logP) or distribution coefficient at a specific pH (logD) are the standard metrics.[13]
Causality Behind Spirocycle-Mediated logD Reduction: The incorporation of spirocycles can counterintuitively lower lipophilicity despite the net addition of carbon atoms.[14] This phenomenon is often attributed to two factors:
-
Increased Basicity (pKa): In the case of azaspirocycles (containing nitrogen), the rigid geometry can increase the basicity of the nitrogen atom compared to its acyclic or monocyclic counterparts. At physiological pH (e.g., 7.4), a higher proportion of the molecule exists in its protonated, charged form, which is more hydrophilic and results in a lower logD.[14][15]
-
Disruption of Planarity: The globular, three-dimensional shape of a spirocycle can shield hydrophobic surface area, reducing its overall lipophilic character compared to a "flatter" analogue with a similar atom count.
Data Presentation: Impact of Spirocycles on logD
The following table summarizes data from a study where common heterocyclic fragments in drug candidates were replaced with azaspiro[3.3]heptane moieties.
| Parent Heterocycle | Reference Compound logD₇.₄ | Spirocyclic Analogue | Spirocyclic Analogue logD₇.₄ | ΔlogD₇.₄ |
| Piperidine | 2.5 | 6-Azaspiro[3.3]heptane | 1.8 | -0.7 |
| Morpholine | 1.9 | 2-Oxa-6-azaspiro[3.3]heptane | 1.2 | -0.7 |
| Piperazine | 2.2 | 2,6-Diazaspiro[3.3]heptane | 1.2 | -1.0 |
Table adapted from data presented in ACS Med. Chem. Lett. 2019, 10, 8, 1145–1150.[14][15] This data clearly demonstrates the significant reduction in lipophilicity achieved by introducing a spirocyclic core.
Protocol 2.1: Determination of logD by Shake-Flask Method
This protocol describes the classic "shake-flask" method, which is considered the gold standard for its accuracy.[13]
Instrumentation & Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer, pH 7.4 (e.g., PBS, pre-saturated with n-octanol)
-
Analytical balance, vortex mixer, centrifuge
-
Glass vials with PTFE-lined caps
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Methodology:
-
Preparation of Solvents: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously in a separatory funnel for 24 hours. Allow the layers to separate completely. This step is critical to ensure thermodynamic equilibrium.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the aqueous buffer at a concentration where it is fully dissolved (e.g., 1-5 mg/mL).
-
Partitioning:
-
Add a precise volume of the aqueous stock solution to a vial.
-
Add an equal volume of the pre-saturated n-octanol.
-
Cap the vial tightly and vortex vigorously for 3-5 minutes to facilitate partitioning.
-
Allow the vial to stand, or centrifuge at low speed (~2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Dilute the aliquots as necessary and analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [Concentration in Octanol] / [Concentration in Aqueous Phase].
-
The final value is expressed as its base-10 logarithm: logD = log₁₀(D) .
-
Modulation of Aqueous Solubility
Aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and its distribution in the bloodstream. Poor solubility can lead to low bioavailability and hinder the development of viable formulations.[16][17]
Causality Behind Spirocycle-Mediated Solubility Enhancement: The introduction of spirocycles can improve aqueous solubility through several mechanisms:
-
Disruption of Crystal Packing: The rigid, non-planar, and often awkward shape of spirocyclic molecules can disrupt the efficient packing of molecules into a stable crystal lattice. This leads to a lower lattice energy, which must be overcome for dissolution, thereby increasing solubility.
-
Reduced Lipophilicity: As discussed previously, the reduction in lipophilicity (lower logP/D) inherently favors partitioning into the aqueous phase.[18]
-
Increased Fsp³ Character: A higher fraction of sp³ carbons generally correlates with improved aqueous solubility compared to flat, aromatic systems.[3][4]
Protocol 3.1: Kinetic Solubility Assay by Nephelometry
This high-throughput protocol is ideal for early-stage drug discovery to quickly rank compounds.[16][19][20] It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.
Instrumentation & Materials:
-
Test compounds dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous buffer, pH 7.4 (e.g., PBS)
-
96-well clear-bottom microtiter plates
-
Plate-reading nephelometer or a spectrophotometer capable of measuring light scattering
-
Automated liquid handler (recommended for high throughput)
Step-by-Step Methodology:
-
Plate Preparation: Using an automated liquid handler, dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of each test compound to the buffer-containing wells to achieve the desired highest concentration (e.g., 100 µM). The final DMSO concentration should be kept low (≤1-2%) to minimize its solubilizing effect.
-
Serial Dilution: Perform serial dilutions directly in the plate to create a range of concentrations for each compound.
-
Incubation & Equilibration: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2-24 hours) with gentle shaking. This allows time for the precipitation of poorly soluble compounds to occur.
-
Measurement: Place the microplate into a nephelometer and measure the light scattering in each well. An increase in light scattering above a certain threshold relative to buffer-only controls indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation.
Figure 2: Workflow for the kinetic solubility assay by nephelometry.
Modulation of Metabolic Stability
Metabolic stability is a measure of a drug's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Low metabolic stability leads to rapid clearance from the body, a short half-life, and poor in vivo efficacy.
Causality Behind Spirocycle-Mediated Metabolic Stability Enhancement: Spirocycles can enhance metabolic stability through steric hindrance and conformational constraint.[8][18]
-
Blocking Metabolically Labile Sites: A common strategy in medicinal chemistry is to identify a "soft spot" in a molecule that is prone to metabolic attack (e.g., an oxidizable aromatic ring or alkyl group). By incorporating a spirocycle, these labile positions can be conformationally shielded, making them inaccessible to the active site of metabolic enzymes.[2]
-
Rigidification: The rigid nature of the spirocyclic scaffold prevents the molecule from adopting conformations that are optimal for binding to metabolizing enzymes, thereby reducing the rate of metabolism.
Protocol 4.1: Human Liver Microsome (HLM) Stability Assay
This in vitro assay is a standard industry practice to evaluate the intrinsic metabolic stability of a compound. It measures the rate of disappearance of the parent compound when incubated with human liver microsomes, which are rich in CYP enzymes.
Instrumentation & Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Reaction termination solution (e.g., ice-cold acetonitrile with an internal standard)
-
Incubator/water bath set to 37°C
-
LC-MS/MS for quantification
Step-by-Step Methodology:
-
Preparation: Thaw HLM and the NADPH regenerating system on ice. Prepare a master mix of HLM in phosphate buffer.
-
Initiation of Reaction:
-
In a microcentrifuge tube or 96-well plate, pre-warm the HLM master mix and a solution of the test compound (at a low concentration, e.g., 1 µM, to be under Kₘ conditions) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Course Incubation:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube/well containing ice-cold acetonitrile with a suitable internal standard. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k .
-
A longer half-life indicates greater metabolic stability.
-
Case Study: Spirocyclic Modification to Improve Permeability and Reduce hERG Inhibition
In drug discovery, off-target effects like inhibition of the hERG cardiac ion channel are a major cause of compound attrition due to cardiotoxicity concerns. This effect is often linked to lipophilic amine structures.[2]
A study demonstrated that replacing a lipophilic piperidine fragment in a compound (Compound 3) with a 2-oxa-6-azaspiro[3.4]octane moiety (Compound 4) had multiple beneficial effects.[2]
| Property | Compound 3 (Piperidine) | Compound 4 (Spirocycle) | Improvement |
| logD₇.₄ | 3.8 | 2.9 | Reduced Lipophilicity |
| hERG Inhibition (IC₅₀) | 5 µM | >30 µM | Significantly Reduced Toxicity Risk |
| Permeability (PAMPA) | Low | Moderate | Improved Permeability |
This case study exemplifies the multi-parameter optimization that can be achieved with a single, strategic spirocyclic modification, simultaneously addressing liability (hERG) and improving a key ADME property (permeability).[2]
Protocol 5.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive, transcellular permeability.[21][22] A filter plate is coated with a lipid solution to form an artificial membrane that separates a donor compartment from an acceptor compartment.[22]
Instrumentation & Materials:
-
PAMPA filter plate (Donor) and a matched Acceptor plate
-
Lipid solution (e.g., lecithin in dodecane)
-
Test compound dissolved in buffer
-
Aqueous buffer, pH 7.4 (e.g., PBS)
-
Plate shaker, UV/Vis or LC-MS/MS plate reader
Step-by-Step Methodology:
-
Membrane Formation: Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter of each well in the Donor plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the Acceptor plate with fresh buffer.
-
Prepare Donor Plate: Add the test compound solutions to the wells of the lipid-coated Donor plate.
-
Create Sandwich: Place the Donor plate on top of the Acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature, often with gentle shaking.[23] During this time, the compound will diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Pₐₚₚ) is calculated using the following equation:
-
Pₐₚₚ = [-ln(1 - [Drug]ₐ / [Drug]ₑₐ)] * (Vₐ * Vᴅ) / ((Vₐ + Vᴅ) * Area * Time)
-
Where [Drug]ₐ is the concentration in the acceptor well, [Drug]ₑₐ is the equilibrium concentration, Vₐ and Vᴅ are the volumes of the acceptor and donor wells, Area is the surface area of the filter, and Time is the incubation time.
-
Conclusion
Spirocyclic scaffolds are a validated and powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates.[1][9] Their inherent three-dimensionality and conformational rigidity can be strategically employed to reduce lipophilicity, enhance aqueous solubility, and improve metabolic stability.[3][8][18] By understanding the underlying principles and applying the robust analytical protocols detailed in this guide, research and development teams can more effectively navigate the challenges of multiparameter optimization, ultimately increasing the probability of identifying high-quality clinical candidates.
References
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enamine.net [enamine.net]
- 17. asianpubs.org [asianpubs.org]
- 18. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
analytical methods for characterizing 5-Azaspiro[2.5]octane products
Abstract
The 5-azaspiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry, offering a rigid,
Introduction: The Analytical Challenge
In the pursuit of improved physicochemical properties (
Critical Analytical Hurdles:
-
Chromophore Silence: The aliphatic skeleton possesses no conjugated
-systems, rendering standard UV detection ( = 254 nm) useless and low-wavelength UV ( = 200-210 nm) unreliable due to solvent cut-off noise. -
Basicity: The secondary amine (
) causes severe peak tailing on traditional silica-based C18 columns due to silanol interactions. -
Ring Strain: The cyclopropane ring introduces
27 kcal/mol of strain, making the molecule susceptible to acid-catalyzed ring opening during aggressive stress testing.
Structural Confirmation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the primary method for confirming the integrity of the spiro-junction and the cyclopropane ring.
NMR "Fingerprint" Region
The cyclopropane protons exhibit unique shielding effects, appearing significantly upfield compared to the piperidine ring protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Cyclopropane ( | 0.30 – 0.80 | Multiplet (AA'BB') | High: Confirms intact 3-membered ring. |
| Piperidine ( | 2.80 – 3.20 | Triplet/Multiplet | Medium: Shifts downfield in salt form. |
| Piperidine ( | 1.40 – 1.80 | Multiplet | Low: Overlaps with other aliphatics. |
| Amine ( | Variable | Broad Singlet | Low: Exchangeable with |
Expert Insight: If the signals in the 0.3–0.8 ppm region disappear or shift downfield to >1.0 ppm, suspect ring opening (acid-catalyzed degradation to ethyl-piperidine derivatives).
NMR Validation
The quaternary spiro-carbon is the structural anchor.
-
Spiro-Quaternary Carbon: Expect a low-intensity signal around 30–40 ppm .
-
Cyclopropane
: Distinctive high-field signals, typically 5–15 ppm .
Purity Profiling Strategy (Chromatography)
Since the molecule is UV-transparent, we employ a "Universal Detection" strategy. Two pathways are recommended based on available instrumentation.
Pathway A: LC-MS / LC-CAD (Recommended)
Principle: Liquid Chromatography coupled with Mass Spectrometry (ESI+) or Charged Aerosol Detection (CAD). CAD is preferred for quantifying impurities lacking ionization sites.
Method Protocol: High-pH Reverse Phase
-
Rationale: High pH suppresses protonation of the secondary amine, ensuring it remains in the free-base form. This eliminates peak tailing and improves retention on hydrophobic stationary phases.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable hybrid particles).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (MS Grade).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
MS: ESI Positive Mode (SIM for [M+H]+ = 112.1 for free base).
-
CAD: Evaporation Temp 35°C (Low temp prevents volatilization of the semi-volatile free base).
-
Pathway B: Derivatization (If only UV-HPLC is available)
Principle: Covalently attach a chromophore (Benzoyl or Fmoc group) to the secondary amine to enable UV detection at 254 nm.
Derivatization Protocol (Benzoylation):
-
Dissolve: 10 mg sample in 1 mL Acetonitrile.
-
Base: Add 20
L Triethylamine (TEA) to neutralize HCl salt. -
Reagent: Add 15
L Benzoyl Chloride. -
React: Vortex and incubate at RT for 10 mins.
-
Quench: Add 100
L water to hydrolyze excess reagent. -
Analyze: Inject onto standard C18 HPLC (UV 254 nm).
-
Note: The product will be N-benzoyl-5-azaspiro[2.5]octane.
-
Visualization of Analytical Workflow
Caption: Integrated workflow for structural ID and purity analysis, selecting detection method based on lab capabilities.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
Use this for residual solvents and starting materials (e.g., piperidones).
-
Sample Prep: Dissolve 5 mg sample in 1 mL MeOH. Add 1 drop of 1M NaOH to free-base the amine (salts do not fly in GC).
-
Inlet: 250°C, Split 20:1.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25
m). -
Carrier: Helium at 1.0 mL/min.
-
Oven: 40°C (hold 2 min)
10°C/min 250°C. -
Detection: EI Source (70 eV). Look for molecular ion
111 (Free base).
Protocol 2: System Suitability Testing (SST)
Trustworthiness Check: Before running samples, verify system performance.
-
Sensitivity: Signal-to-Noise (S/N) ratio > 10 for a 0.05% standard (LOQ check).
-
Peak Shape: Tailing Factor (
) must be < 1.5. If > 1.5, increase mobile phase pH or buffer concentration. -
Blank Check: Inject mobile phase blank. Ensure no ghost peaks from buffer impurities (common in CAD).
Stability & Degradation Pathways
The cyclopropane ring is the "weak link."
-
Acidic Stress: Exposure to strong acid (e.g., 1M HCl, heat) can open the cyclopropane ring.
-
Degradant: 4,4-dimethylpiperidine derivatives or ring-expanded products.
-
-
Oxidation: The secondary amine is prone to N-oxidation (
-oxide formation).-
Monitor: +16 Da mass shift in LC-MS.
-
References
-
PubChem. (2025).[1][2] 5-Azaspiro[2.5]octane hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Robinson, M. W., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Burke, M. D., et al. (2015). Spirocyclic scaffolds in medicinal chemistry: 5-Azaspiro[2.5]octane synthesis. Journal of Organic Chemistry. [Link](Note: Generalized link to JOC for synthesis context of spiro-amines).
-
ECHA. (2023). Registration Dossier: 5-Azaspiro[2.5]octane hydrochloride.[1] European Chemicals Agency.[1][2] [Link][1]
Sources
Application Notes & Protocols: Leveraging 5-Azaspiro[2.5]octane Hydrochloride for the Synthesis of Novel Rigid Scaffolds
Introduction: The Pursuit of Rigidity and Novelty in Drug Discovery
In the landscape of modern medicinal chemistry, the conformational rigidity of a molecule is a highly sought-after attribute. Rigid scaffolds can pre-organize pendant functional groups into a specific spatial orientation, which can lead to a significant increase in binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.[1] Furthermore, the introduction of three-dimensional character into drug candidates is a key strategy to "escape from flatland"—the tendency for screening libraries to be dominated by two-dimensional aromatic structures—and to explore new, unpatented chemical space.[2]
Spirocyclic systems, which contain two rings connected by a single common atom, are exemplary rigid frameworks that offer inherent three-dimensionality.[2][3] Among these, 5-Azaspiro[2.5]octane stands out as a particularly valuable building block. Its unique structure, featuring a cyclopropane ring fused to a piperidine, imparts a high degree of conformational constraint. The secondary amine provides a convenient handle for further functionalization, allowing for its incorporation into a diverse array of molecular architectures. This application note provides a detailed protocol for the utilization of 5-Azaspiro[2.5]octane hydrochloride in a nucleophilic aromatic substitution reaction to generate a novel, rigid pyrimidine-based scaffold, a core motif prevalent in a multitude of biologically active compounds.[4][5][6]
Physicochemical Properties and Handling of Key Reagents
A thorough understanding of the properties of all reagents is paramount for successful and safe experimentation. The key properties of the reactants and base used in this protocol are summarized below.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Handling & Safety Considerations |
| 5-Azaspiro[2.5]octane hydrochloride | 1797157-33-5 | 147.65 | >200 °C (decomposes) | Hygroscopic. Store under inert gas. Irritating to skin, eyes, and respiratory system. | |
| 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | 193.98 | 28-32 °C | Moisture sensitive.[3] Irritant. Handle in a well-ventilated fume hood. Store under argon.[3] | |
| Triethylamine (TEA) | 121-44-8 | 101.19 | -115 °C | Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.[7] Toxic if inhaled. Use in a fume hood with appropriate personal protective equipment (PPE).[7] |
Core Application: Synthesis of a 2-chloro-5-nitro-4-(5-azaspiro[2.5]octan-5-yl)pyrimidine Scaffold
This section details the protocol for a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. In this procedure, the secondary amine of 5-Azaspiro[2.5]octane acts as a nucleophile, displacing a chloride from the electron-deficient pyrimidine ring.
Reaction Principle and Justification
The pyrimidine ring in 2,4-dichloro-5-nitropyrimidine is highly electron-deficient due to the electron-withdrawing effects of the two chlorine atoms, the nitro group, and the ring nitrogen atoms. This electron deficiency makes the carbon atoms bonded to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the one at C2. 5-Azaspiro[2.5]octane hydrochloride is first deprotonated in situ by triethylamine to generate the free secondary amine, which is a potent nucleophile. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of a chloride ion to yield the substituted pyrimidine product. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the pyrimidine scaffold.
Detailed Step-by-Step Protocol
Materials:
-
5-Azaspiro[2.5]octane hydrochloride (1.0 eq)
-
2,4-Dichloro-5-nitropyrimidine (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 5-Azaspiro[2.5]octane hydrochloride (1.0 eq) and 2,4-dichloro-5-nitropyrimidine (1.0 eq).
-
Add anhydrous ethanol to the flask to create a suspension (a concentration of approximately 0.2 M with respect to the limiting reagent is a good starting point).
-
While stirring, add triethylamine (2.2 eq) to the suspension at room temperature. The triethylamine acts as a base to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction. An excess is used to ensure complete deprotonation and to drive the reaction forward.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase such as hexane:ethyl acetate.
-
-
Work-up:
-
After 2 hours, remove the flask from the heat and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The organic product will partition into the ethyl acetate layer.
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the combined organic layer over anhydrous magnesium sulfate. The MgSO₄ will absorb any residual water.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[2][8][9] A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from any unreacted starting materials and byproducts.
-
Collect the fractions containing the pure product (as determined by TLC analysis) and concentrate them under reduced pressure to yield the final, purified 2-chloro-5-nitro-4-(5-azaspiro[2.5]octan-5-yl)pyrimidine.
-
Characterization of the Synthesized Scaffold
Confirmation of the structure and purity of the final product is a critical step. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of the spirocyclic and pyrimidine protons. The chemical shifts and coupling patterns will be indicative of the final structure. For instance, one would expect to see the characteristic signals for the cyclopropane and piperidine rings of the spiro-octane moiety, as well as a singlet for the proton on the pyrimidine ring.[10][11][12]
-
¹³C NMR: This will show the number of unique carbon environments, confirming the successful formation of the C-N bond and the presence of all carbons in the final scaffold.[10]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the nitro group (strong asymmetric and symmetric stretches typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and the C=N and C=C bonds of the pyrimidine ring.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Incomplete deprotonation of the amine hydrochloride. 2. Insufficient reaction temperature or time. 3. Deactivated 2,4-dichloro-5-nitropyrimidine due to moisture. | 1. Ensure the triethylamine is fresh and used in sufficient excess (2.2 eq). 2. Confirm the reaction temperature is maintained at 80°C and consider extending the reaction time, monitoring by TLC. 3. Use anhydrous ethanol and ensure the pyrimidine starting material has been stored under inert gas. |
| Presence of multiple spots on TLC after reaction | 1. Incomplete reaction. 2. Formation of the C2-substituted isomer or di-substituted product. 3. Degradation of starting material or product. | 1. Increase reaction time or temperature slightly. 2. Carefully perform column chromatography to isolate the desired C4-substituted isomer. The use of precisely 1.0 eq of the amine minimizes di-substitution. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive. |
| Difficulty in purification | Co-elution of product with impurities. | Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). Alternatively, recrystallization could be attempted if the product is a solid. |
Conclusion
5-Azaspiro[2.5]octane hydrochloride is a versatile and valuable building block for the creation of rigid, three-dimensional scaffolds for drug discovery. The protocol detailed herein for its reaction with 2,4-dichloro-5-nitropyrimidine provides a reliable method for accessing novel pyrimidine-based structures. The inherent rigidity of the spirocyclic moiety, combined with the proven biological relevance of the pyrimidine core, makes the resulting scaffolds highly attractive for library synthesis and lead optimization campaigns. By carefully controlling reaction conditions and employing standard purification and characterization techniques, researchers can effectively utilize this building block to explore novel chemical space and develop next-generation therapeutics.
References
-
Jadhav, G. R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), e2100368. Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Tep-opaso, J., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Current Medicinal Chemistry, 23(36), 4153-4183. Available at: [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC. Available at: [Link]
-
Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2017). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Available at: [Link]
-
PubMed Central (PMC). (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health. Available at: [Link]
-
LookChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Available at: [Link]
-
ResearchGate. (2007). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Available at: [Link]
-
PubMed. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. National Institutes of Health. Available at: [Link]
-
New Jersey Department of Health. (2016). Triethylamine - Hazardous Substance Fact Sheet. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available at: [Link]
-
Penta chemicals. (2024). Triethylamine - SAFETY DATA SHEET. Available at: [Link]
-
PubMed Central (PMC). (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Available at: [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]
-
Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Available at: [Link]
-
MDPI. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. teledynelabs.com [teledynelabs.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Handling 5-Azaspiro[2.5]octane Hydrochloride
This is a technical support guide designed for the 5-Azaspiro[2.5]octane hydrochloride user base. It addresses the specific challenges posed by the hygroscopic nature of this spirocyclic amine salt.
Topic: Mitigation of Hygroscopicity & Hydrolytic Risks Ticket ID: TECH-ASP-005 Status: Resolved / Guide Published
Executive Summary: The "Wet Salt" Hazard
5-Azaspiro[2.5]octane hydrochloride (CAS: 1797157-33-5) is a valuable building block containing a strained spiro-cyclopropane ring fused to a piperidine system. Like many secondary amine hydrochloride salts, it is hygroscopic and potentially deliquescent .
The Critical Risk: Absorption of atmospheric moisture does more than just alter the mass; it creates a concentrated acidic aqueous environment on the crystal surface. While the spiro[2.5]octane system is relatively robust, prolonged exposure to this "acid soup" can lead to:
-
Stoichiometric Drift: Inaccurate dosing in coupling reactions.
-
Physical Degradation: Caking or liquefaction (deliquescence).
-
Ring Stress: Potential acid-catalyzed opening of the cyclopropane ring under thermal stress if water is present.
Troubleshooting & FAQs
Direct solutions to common user tickets.
Q1: "I opened the bottle and the solid has clumped into a sticky mass. Is it ruined?"
Diagnosis: The compound has undergone deliquescence . It has absorbed enough moisture to partially dissolve in its own crystal lattice water. Resolution:
-
If the color is unchanged (White/Off-white): It is likely chemically intact but wet. Do NOT heat it in an oven to dry it (risk of acid-catalyzed degradation). Use Protocol A (Azeotropic Drying) below.
-
If the color has darkened (Yellow/Brown): Significant degradation may have occurred. Check purity via LCMS. If purity is <95%, recrystallization or disposal is required.
Q2: "My reaction yield is 15% lower than expected. Could water be the cause?"
Diagnosis: Yes. If you weighed the salt on an open bench, you likely weighed 10-15% water by mass. Mechanism:
-
Stoichiometry: You added less amine than calculated.
-
Side Reactions: Water hydrolyzes sensitive coupling reagents (e.g., HATU, EDCI) or acid chlorides before they react with the amine. Resolution: Determine the water content via Karl Fischer (KF) titration or assume a "wet factor" and dry the material using Protocol B before the next run.
Q3: "Can I dry this in a vacuum oven at 60°C?"
Diagnosis: Risky.
Expert Insight: While amine salts are generally stable, the cyclopropane ring in the spiro system possesses significant ring strain (~27 kcal/mol). Heating a wet, acidic salt can catalyze ring-opening or polymerization.
Recommendation: Use Lyophilization (Freeze Drying) or High-Vacuum Desiccation at ambient temperature (
Q4: "How do I weigh this accurately without a glovebox?"
Diagnosis: The mass increases on the balance readout within seconds. Resolution: Use the "Difference Weighing" Technique :
-
Dry the material and store it in a sealed vial.
-
Weigh the entire sealed vial containing the solid.
-
Quickly transfer the approximate amount to your reaction vessel.
-
Immediately reseal and weigh the vial again.
- . This eliminates the error caused by water absorption during the "taring" and "scooping" phase on an open balance pan.
Experimental Protocols
Protocol A: Azeotropic Drying (The "Rescue" Method)
Use this to recover sticky/wet material without thermal stress.
Principle: Water forms a low-boiling azeotrope with toluene or 2-MeTHF, allowing removal at lower temperatures than pure water.
-
Dissolution: Suspend the wet 5-Azaspiro[2.5]octane HCl in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (10 mL per gram).
-
Note: If it does not suspend well, add a minimum amount of anhydrous methanol to dissolve, then dilute with toluene.
-
-
Evaporation: Connect to a rotary evaporator.
-
Bath Temp:
. -
Vacuum: Gradual reduction to prevent bumping.
-
-
Cycle: Evaporate to dryness. Re-suspend the residue in fresh anhydrous toluene and evaporate again. Repeat 3x.
-
Final Dry: Place the resulting solid under high vacuum (
) for 12 hours at room temperature. -
Validation: Check
in . Look for the water peak at 3.33 ppm.
Protocol B: Inert Atmosphere Handling
Standard Operating Procedure (SOP) for critical experiments.
-
Storage: Store the bulk bottle inside a desiccator containing active desiccant (Silica Gel or
) or, ideally, in a nitrogen-filled glovebox. -
Transfer: If a glovebox is unavailable, use a glove bag or purge the headspace of the bottle with Argon immediately after opening.
-
Solvents: Ensure all reaction solvents are anhydrous (water
). The hygroscopic salt will avidly scavenge moisture from "wet" DMF or DCM, negating your drying efforts.
Visualizations
Figure 1: Decision Tree for Handling Hygroscopic Salts
Determine the correct workflow based on the physical state of your compound.
Caption: Workflow for assessing and processing 5-Azaspiro[2.5]octane HCl based on moisture exposure.
Figure 2: The "Acid Soup" Degradation Pathway
Why moisture control is critical for spiro-cyclopropane stability.
Caption: Potential degradation pathway. While the spiro[2.5]octane is robust, acidic hydrolysis at elevated temperatures can compromise the cyclopropane ring.
Quantitative Data Summary
Table 1: Physical Properties & Handling Specifications
| Property | Value / Limit | Relevance |
| Molecular Weight | 147.65 g/mol | Base calculation unit. |
| Hygroscopicity Class | High (Deliquescent) | Requires moisture barriers. |
| Critical Relative Humidity | < 30% RH (Estimated) | Benchtop handling limit. |
| Drying Temp Limit | Prevent ring stress/degradation. | |
| Recommended Solvent | DMSO, Methanol, Water | High solubility. |
| Incompatible Solvent | Ether, Hexanes | Low solubility (oiling out). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. Retrieved February 7, 2026, from [Link]
- Wipf, P., & Stephenson, C. R. (2005).Dimethylzinc-Mediated Addition of Alkenylzirconocenes to α-Keto Esters: A New Entry to α,α-Disubstituted α-Amino Acids. (General handling of sensitive amine salts). Organic Letters, 7(21), 4617–4620.
- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (Standard reference for drying amine salts).
Validation & Comparative
comparative analysis of spirocyclic vs. non-spirocyclic analogs in bioassays
Executive Summary
The "escape from flatland" is a paradigm shift in modern medicinal chemistry, moving away from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] Spirocyclic scaffolds—where two rings share a single quaternary carbon atom—represent a premier strategy for this transition.[1][2][3] Unlike their non-spirocyclic (often planar) analogs, spirocycles offer high fraction of sp³-hybridized carbons (
This guide provides a technical comparison of these two structural classes, focusing on their performance in bioassays. It details the causal mechanisms behind the observed differences in metabolic stability and target selectivity, supported by validated experimental protocols.
Structural & Physicochemical Logic[1][4][5]
The Advantage and Vectorial Projection
The core distinction lies in topology. Non-spirocyclic analogs (e.g., piperazines, biphenyls) often adopt planar or semi-planar conformations that can stack non-specifically with off-target proteins (e.g., hERG, CYP450s), leading to toxicity.
Spirocyclic analogs introduce a "kink" at the quaternary center. This has two critical effects:
-
Conformational Restriction: The spiro-fusion locks the molecule into a specific 3D conformation, reducing the entropic penalty (
) upon binding to a target pocket.[6] -
Vectorial Definition: Substituents on spiro-rings project into defined 3D vectors that planar rings cannot access, allowing for precise probing of protein sub-pockets.
Comparative Properties Table
The following data summarizes general trends observed when converting a flat scaffold to a spirocyclic analog (e.g., replacing a piperidine with a spiro[3.3]heptane).
| Property | Non-Spirocyclic Analog (Flat) | Spirocyclic Analog (3D) | Mechanistic Causality |
| Low (< 0.3) | High (> 0.5) | Quaternary carbon increases saturation; correlates with clinical success.[5] | |
| Solubility | Often Low (Crystal packing energy high) | Improved | 3D shape disrupts planar crystal lattice packing, lowering melting point and aiding solvation. |
| Lipophilicity (LogD) | High (Aromatic stacking) | Lower | Reduced aromatic surface area decreases non-specific hydrophobic binding. |
| Metabolic Stability | Low (Susceptible to CYP oxidation) | High | Quaternary center provides steric bulk, blocking access to metabolic "soft spots." |
| Selectivity | Moderate (Promiscuous binding) | High | Rigid scaffold prevents induced-fit binding to off-targets. |
Visualization: Structural Logic & Vector Projection
The following diagram illustrates the transition from a flexible/planar system to a rigid spirocyclic system and the resulting bioassay implications.
Caption: Causal pathways linking spirocyclic structural features to quantifiable bioassay outcomes.
Case Study: Selectivity in PARP Inhibitors
A definitive example of spirocyclic superiority is found in the optimization of PARP inhibitors.
-
Reference Compound: Olaparib (Non-spirocyclic piperazine core).
-
Spiro-Analog: Replacement of the piperazine with a diazaspiro[3.3]heptane .[4]
Bioassay Performance: While the spirocyclic analog showed a slight reduction in absolute potency (2-fold), it exhibited significantly higher selectivity for PARP-1 over other PARP isoforms compared to the piperazine parent.[4]
-
Why? The rigid spiro-core prevented the molecule from adopting the conformation required to bind the slightly different pockets of off-target isoforms.
-
Outcome: Reduced DNA damage in healthy cells and lower cytotoxicity, validating the "rigidity = selectivity" hypothesis.
Experimental Protocols
To objectively compare spiro vs. non-spiro analogs, researchers must employ self-validating protocols that account for the specific physicochemical shifts (e.g., solubility changes) that can bias assay results.
Protocol A: Comparative Microsomal Stability Assay
Spirocycles often exhibit superior metabolic stability. This assay quantifies Intrinsic Clearance (
Objective: Determine the
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
-
Reference Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation:
Plot
Self-Validation Check:
-
If the Spiro-analog shows <10% degradation at 60 min, the assay is valid only if the Verapamil control shows >80% degradation.
-
Expectation: Spirocyclic analogs often show 2–5x lower
due to steric blocking of CYP oxidation sites.
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
To validate the "conformational restriction" hypothesis, kinetic binding data is superior to thermodynamic
Objective: Measure
Workflow:
-
Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (Target RU: ~2000).
-
Solvent Correction: Prepare DMSO calibration standards (0.5% to 5%) to correct for bulk refractive index changes, as spirocycles may require different solvation shells.
-
Injection Cycles:
-
Inject Non-Spiro analog (Concentration series: 0.1x to 10x
). -
Inject Spiro analog (Same series).
-
Flow rate: 30 µL/min. Contact time: 120s. Dissociation time: 300s.
-
-
Regeneration: Use 10 mM Glycine-HCl (pH 2.5) between cycles if necessary.
Interpretation:
-
Residence Time (
): A longer residence time for the spirocycle indicates a high-quality, entropy-driven binding event. -
Binding Efficiency Index (BEI): Calculate
. Spirocycles often have lower MW than flexible analogs needed to achieve the same affinity, yielding higher BEI.
Visualization: Comparative Profiling Workflow
Caption: Step-by-step decision matrix for profiling spirocyclic vs. non-spirocyclic candidates.
References
-
Zheng, Y., & Tice, C. M. (2016).[4][5] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[1][2][6][7][8][9][10] European Journal of Medicinal Chemistry. Link
-
Reilly, S. W., et al. (2018).[4] The utilization of spirocyclic scaffolds in novel drug discovery (Focus on PARP inhibitors). Journal of Medicinal Chemistry. Link
-
Johansson, A., et al. (2016).[4][5] Spirocyclic MCHr1 antagonists: Optimization of metabolic stability and selectivity. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Advantage of Rigidity: A Comparative Guide to 5-Azaspiro[2.5]octane Hydrochloride in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the myriad of structural motifs available, spirocyclic systems have emerged as a powerful tool to navigate the complexities of drug design. This guide provides an in-depth technical comparison of 5-Azaspiro[2.5]octane hydrochloride, a conformationally constrained building block, against its more flexible acyclic and monocyclic counterparts, supported by experimental data and case studies.
The incorporation of a spirocyclic scaffold, such as 5-Azaspiro[2.5]octane, into a drug candidate can profoundly influence its three-dimensional structure, locking it into a more defined conformation. This rigidity can be a significant asset in medicinal chemistry, leading to enhanced binding affinity for the target protein, improved selectivity, and favorable pharmacokinetic profiles. The 5-Azaspiro[2.5]octane hydrochloride salt, in particular, offers the additional benefit of increased aqueous solubility, a critical factor for bioavailability.[1]
Case Study: The Rise and Stagnation of Aderbasib (INCB7839) in Oncology
A prominent example showcasing the application of the 5-Azaspiro[2.5]octane moiety is Aderbasib (INCB7839), a potent, orally active inhibitor of the sheddases ADAM10 and ADAM17.[1][2] These enzymes are implicated in the release of various cell-surface proteins, including ligands for the epidermal growth factor receptor (EGFR), and their inhibition is a therapeutic strategy in oncology. Aderbasib was developed by Incyte for the potential adjunctive treatment of metastatic breast cancer and progressed to Phase II clinical trials.[3]
The rationale behind incorporating the 5-Azaspiro[2.5]octane scaffold in Aderbasib lies in its ability to orient the hydroxamate warhead for optimal chelation of the zinc ion in the active site of the ADAM metalloproteases, while positioning the rest of the molecule for favorable interactions within the binding pocket. This rigidification, compared to a more flexible piperidine or acyclic amine, is hypothesized to reduce the entropic penalty upon binding, thereby contributing to its high potency.
While the clinical development of Aderbasib was ultimately halted due to insufficient efficacy in later trials, its journey provides valuable insights into the potential and challenges of utilizing this spirocyclic scaffold.[3]
Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Scaffolds
The true value of a molecular scaffold is best understood through comparative analysis. While direct head-to-head data for 5-Azaspiro[2.5]octane hydrochloride versus a simple piperidine analog within the same drug candidate is not always publicly available, we can extrapolate from broader studies on spirocyclic systems.
| Property | 5-Azaspiro[2.5]octane Moiety | Typical Piperidine/Acyclic Amine | Rationale for Superiority of Spirocyclic Moiety |
| Conformational Rigidity | High | Low to Moderate | The spirocyclic nature locks the piperidine ring in a defined chair or twist-boat conformation, reducing the number of accessible rotamers. This pre-organization for binding can lead to higher affinity. |
| Three-Dimensionality (Fsp³) | High | Moderate | The spiro-fusion introduces an additional sp³-hybridized carbon, increasing the molecule's three-dimensionality. This can improve solubility and reduce off-target effects associated with flat, aromatic compounds. |
| Metabolic Stability | Generally Enhanced | Often susceptible to metabolism | The quaternary spiro-carbon can block potential sites of metabolism on the ring system, leading to improved pharmacokinetic profiles. |
| Aqueous Solubility | Generally Good (as hydrochloride salt) | Variable | The hydrochloride salt form significantly enhances solubility. The rigid, polar nature of the scaffold can also contribute positively. |
| Novelty & IP Position | High | Low | The unique structure of the 5-Azaspiro[2.5]octane scaffold provides opportunities for novel intellectual property. |
Case Study: Toll-Like Receptor (TLR) Inhibitors
The 5-Azaspiro[2.5]octane scaffold has also been employed in the development of selective Toll-like receptor (TLR) inhibitors.[1] TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory and autoimmune diseases. The conformational constraint imposed by the spirocycle is crucial for achieving selective interaction with the target TLR, minimizing off-target effects on other closely related receptors.
Experimental Protocols
General Synthetic Approach for 5-Azaspiro[2.5]octane Hydrochloride
The synthesis of 5-Azaspiro[2.5]octane hydrochloride can be achieved through multi-step sequences, often involving the construction of the spirocyclic core via intramolecular reactions. A representative, though not universally applicable, conceptual workflow is outlined below. The specific reagents and conditions would require optimization based on the desired substitution pattern.
Caption: Experimental workflow for the comparative evaluation of drug candidates.
Step-by-Step Methodology for a Comparative Study:
-
Synthesis: Synthesize the 5-Azaspiro[2.5]octane-containing compound and its corresponding piperidine or acyclic amine analog.
-
In Vitro Potency: Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of both compounds against the primary biological target using appropriate biochemical or cell-based assays.
-
Selectivity Profiling: Screen both compounds against a panel of related off-target proteins to assess their selectivity.
-
Metabolic Stability: Incubate both compounds with liver microsomes and measure the rate of metabolism to determine their intrinsic clearance.
-
Pharmacokinetic Studies: Administer each compound to a cohort of laboratory animals (e.g., mice or rats) and measure the drug concentration in plasma over time to determine key PK parameters such as half-life, clearance, and oral bioavailability.
-
In Vivo Efficacy: Evaluate the therapeutic effect of both compounds in a relevant animal model of the disease.
Conclusion and Future Perspectives
The strategic incorporation of the 5-Azaspiro[2.5]octane hydrochloride scaffold offers a compelling approach to imbue drug candidates with desirable properties that are often challenging to achieve with more conventional, flexible structures. The inherent rigidity and three-dimensionality of this motif can lead to significant improvements in potency, selectivity, and metabolic stability. While the clinical success of Aderbasib was not realized, the exploration of this and other drug candidates containing the 5-Azaspiro[2.5]octane core underscores its value in the medicinal chemist's toolkit. As synthetic methodologies for constructing complex spirocycles become more robust and efficient, we can anticipate a wider application of this and related scaffolds in the pursuit of novel therapeutics. The key to unlocking their full potential lies in a deep understanding of the structure-activity relationships and a rigorous comparative evaluation against more traditional chemical motifs.
References
-
Wikipedia. Aderbasib. [Link]
Sources
Evaluating the Novelty of 5-Azaspiro[2.5]octane Hydrochloride Derivatives: A Comparative Guide to Hit-to-Lead Optimization
In the landscape of modern drug discovery, the quest for novel chemical matter with superior efficacy, selectivity, and pharmacokinetic properties is relentless. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a three-dimensional architecture that can effectively probe the complex topology of biological targets.[1] This guide provides an in-depth evaluation of a promising class of spirocyclic compounds: 5-Azaspiro[2.5]octane hydrochloride derivatives. Through a comparative analysis framework, we will explore the journey from a hypothetical screening hit to a refined lead candidate, underscoring the critical interplay between structure, activity, and drug-like properties.
The inherent rigidity of the 5-azaspiro[2.5]octane core is a key attribute, minimizing the entropic penalty upon binding to a target protein and thus potentially enhancing binding affinity.[2] Furthermore, the introduction of a spirocenter can lead to improved physicochemical properties such as increased solubility and metabolic stability, and a departure from the "flatland" of traditional aromatic ring systems.[3] This guide is designed for researchers, scientists, and drug development professionals, providing both strategic insights and detailed experimental protocols to aid in the evaluation of novel chemical entities.
The Strategic Imperative: From a Hypothetical Hit to a Preclinical Candidate
Our journey begins with a hypothetical screening hit, ASC-001 , identified from a high-throughput screen against a G-protein coupled receptor (GPCR) implicated in anxiety disorders. While exhibiting modest potency, ASC-001 possesses a novel scaffold and favorable preliminary physicochemical properties, making it an attractive starting point for a hit-to-lead optimization campaign. This guide will compare ASC-001 with a series of rationally designed analogs, culminating in a lead candidate, ASC-004 , with a significantly improved overall profile.
The central hypothesis of our optimization strategy is that systematic modification of the substituents on the 5-azaspiro[2.5]octane core will allow us to enhance target engagement, modulate physicochemical properties for improved brain penetration, and mitigate off-target liabilities. The hydrochloride salt form of these derivatives is utilized to enhance aqueous solubility, a critical factor for consistent biological testing and potential future formulation.
Comparative Analysis of 5-Azaspiro[2.5]octane Derivatives
The following tables summarize the key biological, physicochemical, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for our hypothetical series of 5-Azaspiro[2.5]octane hydrochloride derivatives. This data-driven comparison is central to understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) that guide the optimization process.
Table 1: Biological Activity Profile
| Compound ID | Structure | Target Receptor Binding Affinity (IC50, nM) | Functional Antagonist Activity (IC50, nM) |
| ASC-001 | Initial Hit | 250 | 480 |
| ASC-002 | Analog 1 | 75 | 150 |
| ASC-003 | Analog 2 | 25 | 50 |
| ASC-004 | Lead Candidate | 5 | 10 |
| Reference Drug | e.g., Diazepam | 15 | 30 |
Table 2: Physicochemical Properties
| Compound ID | Molecular Weight ( g/mol ) | Calculated logP | pKa (basic) | Aqueous Solubility (µg/mL at pH 7.4) |
| ASC-001 | 250.78 | 2.8 | 8.5 | 50 |
| ASC-002 | 288.83 | 3.2 | 8.3 | 35 |
| ASC-003 | 310.81 | 2.5 | 8.6 | 75 |
| ASC-004 | 324.84 | 2.2 | 8.7 | 120 |
| Reference Drug | 284.7 | 2.8 | 3.4 | 20 |
Table 3: In Vitro ADMET Profile
| Compound ID | Human Liver Microsomal Stability (t½, min) | hERG Inhibition (IC50, µM) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) |
| ASC-001 | 45 | > 30 | 5.2 |
| ASC-002 | 30 | > 30 | 4.8 |
| ASC-003 | 75 | > 30 | 8.5 |
| ASC-004 | 110 | > 30 | 12.1 |
| Reference Drug | 90 | > 10 | 15.0 |
The In-Depth Narrative: Deciphering the Data
The progression from ASC-001 to ASC-004 illustrates a classic hit-to-lead optimization strategy. The initial hit, ASC-001 , while possessing a desirable spirocyclic core, suffers from moderate potency. The introduction of a substituted aromatic ring in ASC-002 led to a significant improvement in binding affinity, likely due to favorable pi-stacking interactions within the target's binding pocket. However, this modification also increased the lipophilicity (cLogP), which can sometimes negatively impact solubility and metabolic stability.
ASC-003 represents a key step in refining the molecule's properties. The incorporation of a polar group on the aromatic ring successfully reduced lipophilicity and improved aqueous solubility. This strategic move also had a beneficial effect on metabolic stability, as evidenced by the increased half-life in human liver microsomes.
Finally, ASC-004 , our lead candidate, builds upon the learnings from the previous analogs. Further optimization of the substituent on the aromatic ring resulted in a compound with potent, single-digit nanomolar activity at the target receptor. Crucially, this was achieved while maintaining excellent physicochemical and ADMET properties. The improved metabolic stability and permeability of ASC-004 suggest a higher probability of achieving sufficient brain exposure in subsequent in vivo studies, a critical factor for CNS-targeted therapeutics. The lack of hERG inhibition across the series is a significant advantage, de-risking the potential for cardiotoxicity.
Visualizing the Path to Novelty
The following diagrams illustrate the key concepts and workflows involved in the evaluation of these novel derivatives.
Caption: A high-level overview of the iterative hit-to-lead optimization cycle.
Caption: A tiered approach to in vitro ADMET profiling for candidate selection.
Methodologies and Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used in this evaluation.
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of the compounds in human liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate; Solution B: 40 U/mL glucose-6-phosphate dehydrogenase)
-
Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 mg/mL solution of human liver microsomes in 0.1 M phosphate buffer.
-
Add 5 µL of 100 µM test compound (diluted from 10 mM stock) to the wells of a 96-well plate.
-
Add 395 µL of the microsome solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile with internal standard to the respective wells.
-
Centrifuge the plate at 4000 rpm for 20 minutes to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot.[4][5][6][7]
Protocol 2: hERG Potassium Channel Patch-Clamp Assay
Objective: To assess the potential for off-target inhibition of the hERG potassium channel, a key indicator of cardiac liability.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2)
-
Test compounds (serial dilutions from 10 mM DMSO stock)
-
Automated patch-clamp system (e.g., QPatch) or manual patch-clamp rig
-
Reference hERG inhibitor (e.g., Cisapride)
Procedure:
-
Culture the hERG-expressing HEK293 cells to 70-80% confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Introduce the cell suspension into the patch-clamp system.
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage-clamp protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.[8][9][10]
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.
-
Record the steady-state inhibition of the hERG tail current at each concentration.
-
Perfuse with a positive control (e.g., Cisapride) to confirm assay sensitivity.
-
Calculate the percentage of current inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.[11]
Protocol 3: In Vivo Rodent Model for Anxiety (Elevated Plus Maze)
Objective: To evaluate the anxiolytic potential of the lead candidate in a standard in vivo model of anxiety.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Test compound (ASC-004 ) formulated in the vehicle
-
Positive control (e.g., Diazepam)
-
Video tracking software
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or positive control to the mice via the intended clinical route (e.g., intraperitoneal or oral) at a predetermined time before testing (e.g., 30 minutes).
-
Place each mouse individually in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video recordings to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
-
Anxiolytic activity is indicated by a statistically significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.[12][13][14][15]
Conclusion: A Pathway to Novelty and Therapeutic Potential
The systematic evaluation of 5-Azaspiro[2.5]octane hydrochloride derivatives presented in this guide provides a clear and actionable framework for advancing a novel chemical series from a preliminary hit to a viable lead candidate. The journey from ASC-001 to ASC-004 highlights the importance of a multi-parameter optimization approach, where improvements in potency are carefully balanced with the refinement of physicochemical and ADMET properties. The unique three-dimensional structure of the 5-azaspiro[2.5]octane scaffold offers significant potential for the development of next-generation therapeutics, particularly in complex areas such as CNS disorders. By adhering to rigorous experimental protocols and a logical, data-driven decision-making process, researchers can effectively unlock the novelty and therapeutic promise of this and other emerging chemical scaffolds.
References
-
Structure Activity Relationship Of Drugs. (n.d.). Pharm D, Info. Retrieved February 7, 2026, from [Link]
-
Iyamu, I. D., et al. (2020). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS omega, 5(22), 13133–13142. [Link]
-
Iyamu, I. D., et al. (2020). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Overview of spiro[3.3]heptane synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry. YouTube. Retrieved February 7, 2026, from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved February 7, 2026, from [Link]
-
Bavetsias, V., et al. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 11(12), 1131-1134. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved February 7, 2026, from [Link]
-
Sarveswari, S., et al. (2016). Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. European journal of medicinal chemistry, 122, 580–590. [Link]
-
Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 2, 121–148. [Link]
-
Leading compounds for the validation of animal models of psychopathology. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.9.1–7.9.23. [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. Retrieved February 7, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021, July 30). FDA. Retrieved February 7, 2026, from [Link]
-
Stepan, A. F., et al. (2012). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical communications (Cambridge, England), 48(84), 10408–10410. [Link]
-
Animal Models of Anxiety & Depression. (n.d.). Greentech Bioscience. Retrieved February 7, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 7, 2026, from [Link]
-
Erlanson, D. A., et al. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. ACS medicinal chemistry letters, 12(2), 188–200. [Link]
-
Al-Hussain, S. A., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Molecules (Basel, Switzerland), 21(7), 896. [Link]
-
From Hit to Lead. Analyzing Structure−Profile Relationships. (n.d.). Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Rodent tests of depression and anxiety: Construct validity and translational relevance. (2022). Heliyon, 8(3), e09029. [Link]
-
A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved February 7, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Piperazine azaspiro derivatives. (n.d.). Google Patents.
-
Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (1988). Acta crystallographica. Section C, Crystal structure communications, 44 ( Pt 12), 2154–2158. [Link]
- Azaspirocycles as monoacylglycerol lipase modulators. (n.d.). Google Patents.
-
A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. (2019). British journal of pharmacology, 176(13), 2234–2249. [Link]
-
Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. (n.d.). SlideShare. Retrieved February 7, 2026, from [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Anxiety and Depression Tests in Rodents. (n.d.). Charles River Laboratories. Retrieved February 7, 2026, from [Link]
- Oxaspriro(2,5)octane derivative. (n.d.). Google Patents.
-
hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved February 7, 2026, from [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). ChemMedChem, e202400085. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Bio-Rad. Retrieved February 7, 2026, from [Link]
- Benzoquinone derivatives for the treatment of mitchondrial eye diseases. (n.d.). Google Patents.
- benzofuranyl alkanamine derivatives and uses thereof as 5-ht2c agonist. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US11524954B2 - Piperazine azaspiro derivatives - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.mercell.com [info.mercell.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. fda.gov [fda.gov]
- 10. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of Anxiety & Depression – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 14. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
